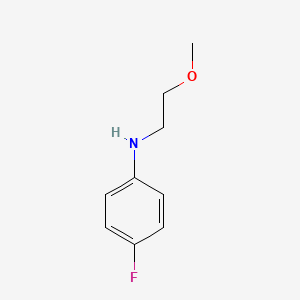
4-fluoro-N-(2-methoxyethyl)aniline
描述
4-Fluoro-N-(2-methoxyethyl)aniline is a substituted aniline derivative featuring a fluorine atom at the para position of the benzene ring and a 2-methoxyethyl group attached to the nitrogen atom. This compound is synthesized via palladium-catalyzed coupling reactions, as demonstrated in the preparation of TRPA1 inhibitors, where it serves as a key intermediate . Its molecular formula is C₉H₁₂FNO₂, with a molecular weight of 185.20 g/mol. The fluorine atom enhances electron-withdrawing properties, while the 2-methoxyethyl group improves solubility and steric flexibility, making it valuable in medicinal chemistry for CNS-targeted drug development .
属性
分子式 |
C9H12FNO |
|---|---|
分子量 |
169.20 g/mol |
IUPAC 名称 |
4-fluoro-N-(2-methoxyethyl)aniline |
InChI |
InChI=1S/C9H12FNO/c1-12-7-6-11-9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3 |
InChI 键 |
GILNNWLUUQZYEW-UHFFFAOYSA-N |
规范 SMILES |
COCCNC1=CC=C(C=C1)F |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-methoxyethyl)aniline typically involves the following steps:
Nitration: The starting material, 4-fluorobenzene, undergoes nitration to form 4-fluoronitrobenzene.
Reduction: The nitro group in 4-fluoronitrobenzene is reduced to an amino group, yielding 4-fluoroaniline.
Alkylation: 4-fluoroaniline is then alkylated with 2-methoxyethyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Common techniques include continuous flow reactors and automated synthesis systems to ensure consistent product quality.
化学反应分析
Types of Reactions
4-fluoro-N-(2-methoxyethyl)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 4-fluoro-N-(2-methoxyethyl)nitrobenzene.
Reduction: Formation of 4-fluoro-N-(2-methoxyethyl)amine.
Substitution: Formation of various substituted benzenamines depending on the nucleophile used.
科学研究应用
4-fluoro-N-(2-methoxyethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-fluoro-N-(2-methoxyethyl)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain biological targets. The methoxyethyl group can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability .
相似化合物的比较
Structural and Physicochemical Properties
The table below compares 4-fluoro-N-(2-methoxyethyl)aniline with five structurally related aniline derivatives:
Key Observations :
- Solubility : The 2-methoxyethyl group improves hydrophilicity, aiding CNS penetration in drug candidates , whereas indole or trifluoromethyl substituents (e.g., in ) increase lipophilicity.
- Bioactivity : The indole-containing derivative (C₁₅H₁₃FN₂) shows antimicrobial activity, suggesting π-π stacking interactions enhance target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


